4-Cloro-6-(4-(2-metoxietil)piperidin-1-il)pirimidina

Descripción general

Descripción

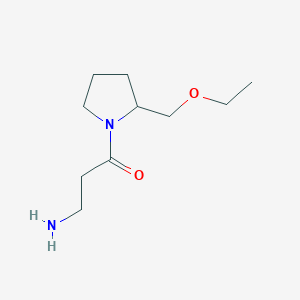

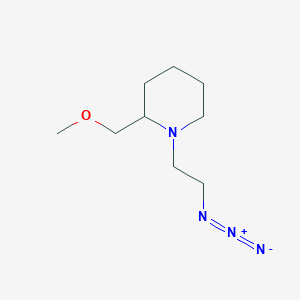

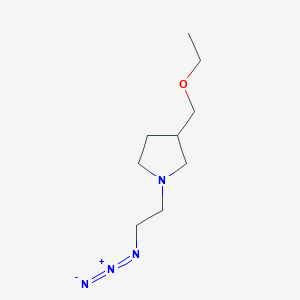

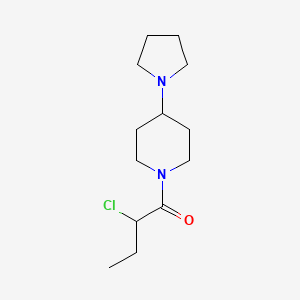

“4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the empirical formula C9H12ClN3 . It’s a versatile compound with immense potential in scientific research. Its unique structure allows for diverse applications, making it a valuable tool for studying various biological processes.

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . This structure is integral to DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” are not available, related compounds such as pinacol boronic esters undergo catalytic protodeboronation in their reactions .Physical and Chemical Properties Analysis

The empirical formula of “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is C9H12ClN3 . Its molecular weight is 197.66 .Aplicaciones Científicas De Investigación

Aplicaciones Anticancerígenas

Los derivados de pirimidina, incluido 4-Cloro-6-(4-(2-metoxietil)piperidin-1-il)pirimidina, se han identificado como poseedores de una gama de actividades anticancerígenas. Se sabe que modulan la leucemia mieloide y se han utilizado en tratamientos para la leucemia con medicamentos como imatinib, dasatinib y nilotinib, que están basados en pirimidina . Estos compuestos también muestran promesa en el tratamiento del cáncer de mama y la fibrosis pulmonar idiopática .

Actividades Antimicrobianas y Antifúngicas

El andamiaje de pirimidina es un bloque de construcción central para una amplia gama de aplicaciones farmacológicas, incluidas las actividades antimicrobianas y antifúngicas. Los derivados de pirimidina exhiben una eficacia significativa contra diversas cepas bacterianas y fúngicas, contribuyendo al desarrollo de nuevos agentes terapéuticos .

Efectos Antiparasitarios y Antimaláricos

La investigación ha demostrado que los derivados de pirimidina pueden ser efectivos en el tratamiento de infecciones parasitarias, incluidas las aplicaciones antileishmaniales, antituberculostáticas y antimaláricas. Se ha descubierto que estos compuestos inhiben el crecimiento de parásitos y se están explorando por su potencial en el tratamiento de enfermedades como la malaria .

Agentes Cardiovasculares y Antihipertensivos

Los derivados de pirimidina se han utilizado como agentes cardiovasculares y han mostrado efectos antihipertensivos. Juegan un papel en la relajación vascular, lo cual es crucial para afecciones como problemas de la arteria ciliar ocular y para la neuroprotección en las células ganglionares de la retina .

Propiedades Antiinflamatorias y Analgésicas

Estos compuestos han demostrado actividades antiinflamatorias y analgésicas, lo que los convierte en valiosos en el tratamiento del dolor crónico y las afecciones inflamatorias. Su capacidad para modular estas respuestas fisiológicas es un área de investigación activa .

Manejo de la Diabetes

Los derivados de pirimidina se han identificado como inhibidores de la DPP-IV y han mostrado potencial como agentes antidiabéticos. Contribuyen a la regulación de los niveles de azúcar en la sangre y se están estudiando por su papel en el manejo de la diabetes .

Aplicaciones Antivirales y Anti-VIH

El andamiaje de pirimidina se ha asociado con actividades anti-VIH. Estos compuestos se están investigando por su potencial para inhibir la replicación del virus VIH, ofreciendo una vía prometedora para el desarrollo de nuevas terapias antivirales .

Agentes Quelantes y Ciencia de Materiales

Los derivados de pirimidina se han explorado por sus propiedades quelantes metálicas, que son importantes en diversas aplicaciones industriales y científicas. También se están estudiando por su posible uso en la ciencia de materiales debido a su reactividad y capacidad para formar complejos con metales .

Mecanismo De Acción

Mode of Action

The exact mode of action of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is currently unknown due to the lack of specific studies on this compound . Pyrimidine derivatives are generally known to interact with their targets by forming hydrogen bonds and aromatic stacking interactions .

Biochemical Pathways

Pyrimidine derivatives are involved in a wide range of biological processes, including DNA synthesis, signal transduction, and enzymatic reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine . These factors include temperature, pH, and the presence of other molecules in the environment.

Análisis Bioquímico

Biochemical Properties

4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby modulating cellular responses.

Molecular Mechanism

At the molecular level, 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, although the specific nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Propiedades

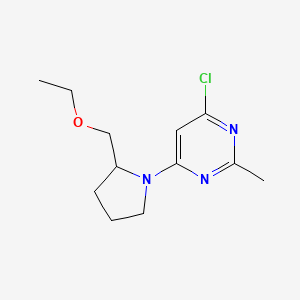

IUPAC Name |

4-chloro-6-[4-(2-methoxyethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-17-7-4-10-2-5-16(6-3-10)12-8-11(13)14-9-15-12/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGROYDOACASSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

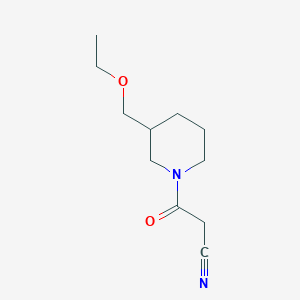

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.